1-Bromodecane-10,10,10-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

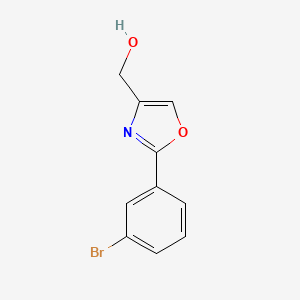

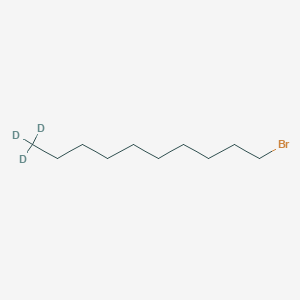

1-Bromodecane-10,10,10-d3 is a heavy, colorless, and odorless liquid. It is used as an intermediate to manufacture surfactant, pharmaceuticals, and other organic compounds . It is also used as a solvent .

Synthesis Analysis

1-Bromodecane participates in the alkylation of pentaerythritol and introduces two lipophilic groups in pentaerythritol. It reacts with 1,2-dimethylimidazole to yield 1-decyl-2,3-dimethylimidazolium bromide .Molecular Structure Analysis

The linear formula of this compound is CD3(CH2)8CH2Br . Its molecular weight is 224.20 .Chemical Reactions Analysis

This compound is highly flammable and can react with strong oxidizing agents, acids, and bases.Physical And Chemical Properties Analysis

This compound has a boiling point of 216 °C and a melting point of -8.2 °C. It has a refractive index of 1.441 and a density of 1.105 g/mL. It is insoluble in water, but soluble in ethanol, ether, and other organic solvents .Scientific Research Applications

Viscosity and Physical Properties

1-Bromodecane and its derivatives have been extensively studied for their physical properties, including viscosity and thermal behavior. Ryshkova, Belenkov, and Postnikov (2020) conducted experiments to measure the viscosity of 1-bromodecane across a range of temperatures, demonstrating its predictable behavior according to the Bingham-Coombs model, which is based on the free volume approach. This research highlights the importance of understanding the molecular dynamics of bromoalkanes for industrial applications, especially in fluid dynamics and lubrication technology Ryshkova, Belenkov, & Postnikov, 2020.

Chemical Synthesis and Optimization

The synthesis of 1-bromodecane and related compounds is a topic of significant interest due to their utility in organic synthesis and industrial applications. Heng (2007) explored the synthesis of 1-bromododecane using potassium bromide and concentrated sulfuric acid, achieving a high yield of 92.5% under optimal conditions. This research provides valuable insights into efficient methods for producing bromoalkanes, which are critical intermediates in the synthesis of various chemical products Heng, 2007.

Heat Capacity and Thermal Analysis

Chorążewski, Góralski, and Tkaczyk (2005) measured the heat capacities of 1-bromodecane and other bromoalkanes, providing essential data for the design of chemical processes and materials. Their work contributes to a better understanding of the thermal properties of bromoalkanes, which is crucial for their application in thermal management and energy storage systems Chorążewski, Góralski, & Tkaczyk, 2005.

Environmental and Biological Applications

Research on 1-bromodecane also extends to environmental and biological applications, including the study of brominated compounds' biodegradation. Vatsal et al. (2016) discussed the enhanced production of dehalogenase by Yarrowia lipolytica for the degradation of bromocompounds, highlighting the potential of biotechnological approaches in addressing environmental pollution from persistent organobromines Vatsal, Potdar, Zinjarde, Kumar, Kulkarni, & Ravikumar, 2016.

Safety and Hazards

1-Bromodecane-10,10,10-d3 is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Brominated compounds like 1-bromodecane-10,10,10-d3 are often used in organic synthesis .

Mode of Action

As a brominated compound, it may participate in various chemical reactions, particularly in the formation of carbon-bromine bonds .

Biochemical Pathways

Brominated compounds are generally involved in a wide range of chemical reactions and could potentially affect multiple biochemical pathways .

Pharmacokinetics

The compound’s physical properties such as its boiling point of 238 °c and density of 1080 g/mL at 25 °C may influence its pharmacokinetic behavior.

Result of Action

As a brominated compound, it may participate in various chemical reactions, leading to the formation of new compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of this compound .

Biochemical Analysis

Biochemical Properties

1-Bromodecane-10,10,10-d3 plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its bromine atom. The bromine atom can participate in nucleophilic substitution reactions, making it a valuable tool for studying enzyme mechanisms and protein interactions. For instance, it can react with thiol groups in cysteine residues of proteins, leading to the formation of covalent bonds .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular membranes can disrupt membrane integrity, leading to changes in ion transport and cellular homeostasis. Additionally, it can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and protein function. For example, the compound can inhibit the activity of enzymes involved in DNA replication, leading to alterations in cell proliferation and growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to the formation of reactive intermediates that may have additional effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular metabolism and gene expression. Toxic or adverse effects, such as liver and kidney damage, have been observed at high doses. These effects are likely due to the compound’s interaction with cellular membranes and enzymes involved in detoxification pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in lipid metabolism and energy production. The compound can affect metabolic flux by altering the activity of key enzymes in these pathways, leading to changes in metabolite levels. For example, it can inhibit the activity of fatty acid synthase, resulting in decreased lipid synthesis and accumulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments. This localization can affect its activity and function, as well as its potential toxicity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization can affect the compound’s activity and function, as well as its interactions with other biomolecules .

Properties

IUPAC Name |

10-bromo-1,1,1-trideuteriodecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMSJFSOOQERIO-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)

![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)

![2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1376920.png)

![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)

![6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1376930.png)

![Tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376931.png)